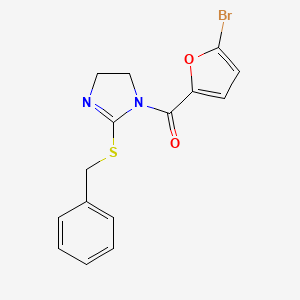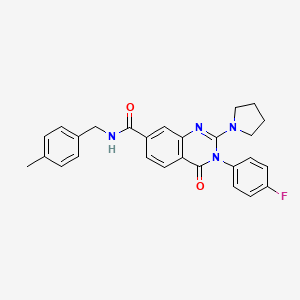
3-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of pyrazole-containing compounds often involves multicomponent approaches, dipolar cycloadditions, cyclocondensation of hydrazine with a carbonyl system, and using heterocyclic systems . For instance, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .
Molecular Structure Analysis
The molecular structure of “3-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid” includes a pyrazole ring and a furan ring. The pyrazole ring contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The furan ring is a five-membered aromatic ring consisting of four carbon atoms and one oxygen .
Chemical Reactions Analysis
Pyrazole-containing compounds have been known to exhibit a broad range of chemical reactions. They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For instance, the reaction of diarylhydrazones and vicinal diols allows the conversions of a broad range of substrates .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid” include its solubility in water and other polar solvents . It is a white or colorless solid .
Scientific Research Applications
Synthesis and Anticancer Activity
3-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid and its derivatives are synthesized using Knoevenagel condensation, a method that generates a library of chemical compounds with significant anticancer activity. This process is adaptable to various pharmacophoric aldehydes and active methylenes, producing compounds that target different cancer markers like DNA, microtubules, and kinases. The review by Tokala, Bora, and Shankaraiah (2022) emphasizes the reaction's utility in drug discovery, particularly for cancer treatment, highlighting the importance of understanding structure-activity relationships and interaction modes with target proteins ChemMedChem.
Heterocyclic Compound Synthesis
The versatility of arylmethylidene derivatives of 3H-furan-2-ones, including 3-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid, in reactions with C- and N-nucleophiles is reviewed by Kamneva, Anis’kova, and Egorova (2018). These reactions yield a wide range of compounds with potential biological applications, demonstrating the importance of the initial reagents' structure, the nucleophilic agent's strength, and reaction conditions Review Journal of Chemistry.
Biological Applications of Pyrazole Derivatives
Cetin (2020) discusses the synthesis and biological applications of pyrazole carboxylic acid derivatives, highlighting their antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This mini-review provides a comprehensive overview of the synthetic methods and biological activities associated with pyrazole carboxylic acid derivatives, serving as a guide for future research in medicinal chemistry Mini-reviews in Organic Chemistry.
Pyrolysis and Smoke Formation
Sanders, Goldsmith, and Seeman (2003) provide a literature review on the pyrolysis chemistry of mono-, di-, and polysaccharides, including the formation of furans, which are relevant to the understanding of 3-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid. The study proposes a model to explain pyrolysis product distributions, offering insights into mainstream cigarette smoke precursor-product relationships Journal of Analytical and Applied Pyrolysis.
Health Benefits and Risks of Furan Compounds
The review by Xu et al. (2017) explores the health implications of furan fatty acids, including derivatives like 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid. Despite mixed findings on their association with diabetes and renal health, furan fatty acids generally show beneficial anti-oxidant and anti-inflammatory activities Progress in lipid research.
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to have a broad range of targets due to their diverse pharmacological effects . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Mode of Action
A related compound, 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid, has been reported to inhibit succinate dehydrogenase (sdh), a key enzyme in the mitochondrial respiration chain . This suggests that 3-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Inhibition of succinate dehydrogenase (sdh) by related compounds suggests that this compound could potentially affect the tricarboxylic acid (tca) cycle or krebs cycle . This would have downstream effects on ATP production and overall cellular energy metabolism.
Result of Action
Related compounds with a pyrazole core have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antioxidant, anti-depressant, anticonvulsant, anthelmintic, and antihypertensive activities . This suggests that 3-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid might have similar effects.
properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-11-5-6(4-10-11)7-2-3-14-8(7)9(12)13/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIRBHOZFGBPQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(OC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Amino-5-((3,4-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2988395.png)
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2988396.png)
![ethyl 3-[(E)-furan-2-ylmethylideneamino]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2988397.png)


![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,6-dimethoxypyridin-3-yl)methanone](/img/structure/B2988404.png)

![1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine](/img/structure/B2988407.png)
![1-(4-chlorophenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2988409.png)
![N-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2988411.png)

![6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2988413.png)
![4-[3,5-Bis(trifluoromethyl)anilino]-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one](/img/structure/B2988415.png)
![N-cyclopentyl-3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2988418.png)